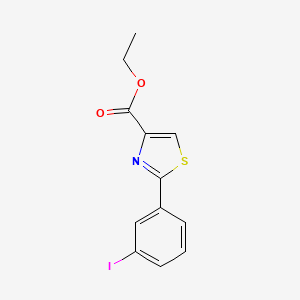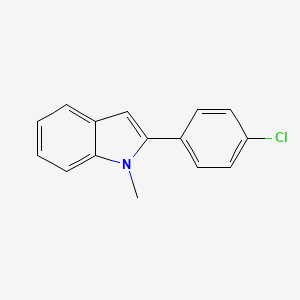![molecular formula C7H10BrClN4O3S B13683592 [[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms, an amino group, and a sulfonyl group attached to a 2-methoxyethylamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The bromine and chlorine atoms are introduced through halogenation reactions, while the amino and sulfonyl groups are added via nucleophilic substitution reactions. The final step involves the attachment of the 2-methoxyethylamine moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine include:
5-Bromo-6-chloropyridin-2-amine: Shares a similar pyrimidine ring structure with bromine and chlorine substitutions.
Other halogenated pyrimidines: Compounds with similar halogenation patterns but different functional groups.
Uniqueness
The uniqueness of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10BrClN4O3S |
|---|---|
Molecular Weight |
345.60 g/mol |
IUPAC Name |
5-bromo-6-chloro-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H10BrClN4O3S/c1-16-3-2-12-17(14,15)13-7-5(8)6(9)10-4-11-7/h4,12H,2-3H2,1H3,(H,10,11,13) |
InChI Key |
NWMHNYKYDSZADU-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


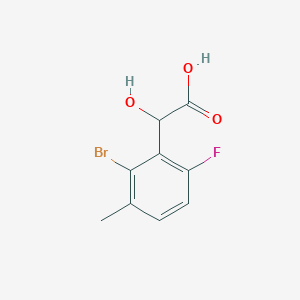
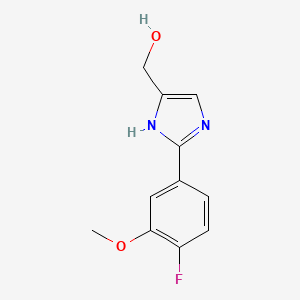
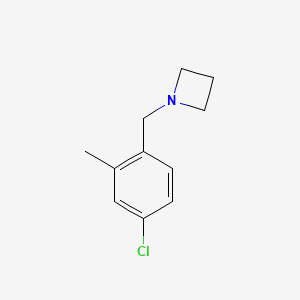

![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)

![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
